Butyl 8-(3-phenyloxiran-2-YL)octanoate
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Overview
Description
Butyl 8-(3-phenyloxiran-2-YL)octanoate is a chemical compound with the molecular formula C20H30O3. It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. This compound is known for its unique structure, which includes a phenyl group attached to an oxirane ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 8-(3-phenyloxiran-2-YL)octanoate typically involves the esterification of 8-(3-phenyloxiran-2-YL)octanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Butyl 8-(3-phenyloxiran-2-YL)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Butyl 8-(3-phenyloxiran-2-YL)octanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 8-(3-phenyloxiran-2-YL)octanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Butyl 8-(3-octyloxiran-2-YL)octanoate
- Isopentyl 8-(3-phenyloxiran-2-YL)octanoate
Uniqueness
Butyl 8-(3-phenyloxiran-2-YL)octanoate is unique due to its phenyl group attached to the oxirane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
122584-55-8 |
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Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
butyl 8-(3-phenyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C20H30O3/c1-2-3-16-22-19(21)15-11-6-4-5-10-14-18-20(23-18)17-12-8-7-9-13-17/h7-9,12-13,18,20H,2-6,10-11,14-16H2,1H3 |
InChI Key |
KCBPANSZZGNRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCCC1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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